4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Pyridopyrimidines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization with guanidine to yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridopyrimidine derivatives
Scientific Research Applications
4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: A pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .
Properties
CAS No. |
917759-14-9 |
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Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-15-14-13(19-16(17)20-15)9-8-12(18-14)10-4-6-11(21-2)7-5-10/h4-9H,3H2,1-2H3,(H2,17,19,20) |
InChI Key |
DESPHPHUZAYQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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